molecular formula C9H9BrF2O B2667364 1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene CAS No. 2248321-36-8

1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene

Cat. No.: B2667364
CAS No.: 2248321-36-8
M. Wt: 251.071
InChI Key: FADKKEBSXGXDKY-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, characterized by the presence of bromine, difluoromethyl, and methoxymethyl groups attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 3-(difluoromethyl)-5-(methoxymethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various organometallic compounds.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired outcome of the reaction.

Scientific Research Applications

1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes at the molecular level.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromine atom can facilitate the formation of covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and binding properties.

    1-Bromo-3-(difluoromethyl)benzene: Lacking the methoxymethyl group, this compound may have different solubility and reactivity characteristics.

    1-Bromo-3-(methoxymethyl)benzene: The absence of the difluoromethyl group can influence the compound’s chemical stability and interactions with other molecules.

The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADKKEBSXGXDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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